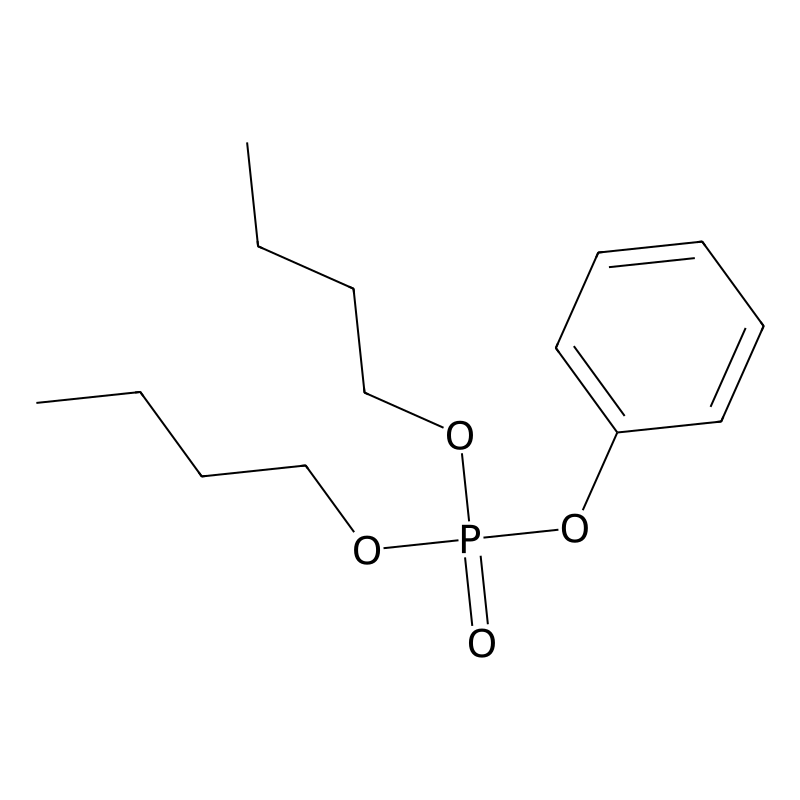

Dibutyl phenyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.35e-04 M

In water, 96.0 mg/L at 25 °C

Very low solubility in wate

Synonyms

Canonical SMILES

Environmental Monitoring

Due to its potential presence in the environment through accidental spills or industrial waste, DBPP has been studied as a potential contaminant. Researchers have developed analytical methods to detect and quantify DBPP in environmental samples, such as water, soil, and fish tissues [1]. These studies provide valuable information for assessing environmental exposure and potential risks associated with DBPP.

[1] Li, J., et al. (2016). Determination of organophosphate flame retardants in environmental samples by gas chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 23(14), 14223-14231.

Dibutyl phenyl phosphate is an organophosphate compound with the chemical formula . It is characterized by its two butyl groups and a phenyl group attached to a phosphate moiety. This compound is primarily used as a plasticizer and flame retardant in various industrial applications. Its properties include good thermal stability and solubility in organic solvents, making it suitable for use in plastics, coatings, and other materials where flexibility and fire resistance are required .

The biological activity of dibutyl phenyl phosphate has been studied in relation to its potential toxicity and environmental impact. It exhibits moderate toxicity to aquatic organisms and has been shown to affect enzyme activity in certain biological systems. Research indicates that it may disrupt endocrine functions, although the extent of these effects requires further investigation . The compound's ability to hydrolyze into less toxic products suggests that its environmental persistence may be limited under certain conditions .

Dibutyl phenyl phosphate can be synthesized through several methods, including:

- Direct Esterification: This involves the reaction of phenol with dibutyl phosphate in the presence of an acid catalyst.

- Phosphorylation: The reaction of phenyl phosphorochloridate with butanol in a solvent like dichloromethane yields dibutyl phenyl phosphate as a product .

- Mixed Phosphate Ester Composition: This method combines tributyl phosphate with dibutyl phenyl phosphate under controlled conditions to achieve specific properties for industrial applications .

Dibutyl phenyl phosphate is utilized in a variety of applications, including:

- Plasticizers: Enhancing the flexibility and durability of plastics.

- Flame Retardants: Reducing flammability in materials used in construction and textiles.

- Lubricants: Serving as an additive in oils and greases to improve performance.

- Coatings: Used in paints and varnishes for better adhesion and resistance to heat .

Interaction studies involving dibutyl phenyl phosphate often focus on its enzymatic hydrolysis and potential toxicological effects. Research indicates that its interaction with enzymes such as phosphotriesterase can significantly influence its degradation rate, which has implications for both environmental persistence and biological toxicity . Additionally, studies have shown that substituents on the aromatic ring can affect the compound's reactivity and biological interactions.

Dibutyl phenyl phosphate shares structural similarities with several other organophosphate compounds. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Tri-n-butyl phosphate | Commonly used as a solvent and plasticizer | |

| Diethyl phenyl phosphate | Less hydrophobic than dibutyl phenyl phosphate | |

| Dimethyl phenyl phosphate | More volatile; often used in agricultural applications | |

| Dibutyl phosphate | Simpler structure; primarily used as a plasticizer |

Dibutyl phenyl phosphate is unique due to its combination of butyl groups with a phenolic moiety, which enhances its thermal stability and compatibility with various materials compared to other similar compounds. Its specific applications as a flame retardant further differentiate it from other organophosphates that may not possess such properties .

The synthesis of organophosphate esters gained momentum in the 1950s, driven by the demand for flame retardants and plasticizers in polymer science. Dibutyl phenyl phosphate was first systematically described in patents during the 1970s, such as the 1975 U.S. Patent 4,034,023, which detailed methods for preparing mixed phosphate ester compositions containing DBPP. Early production involved reacting phosphorus oxychloride with phenol and n-butanol under controlled conditions, yielding a mixture of tributyl phosphate, dibutyl phenyl phosphate, and butyl diphenyl phosphate.

DBPP’s development coincided with the industrial need for thermally stable additives capable of improving polymer flexibility without compromising fire resistance. By the 1980s, its applications expanded into hydraulic fluids and coatings, driven by its compatibility with organic solvents and low volatility.

Industrial Significance

DBPP’s significance lies in its dual functional groups: two butyl chains providing hydrophobicity and a phenyl group enhancing thermal stability. These properties make it indispensable in sectors requiring materials that withstand high temperatures and mechanical stress.

Table 1: Key Physical Properties of DBPP

| Property | Value |

|---|---|

| Molecular Weight | 286.30 g/mol |

| Density (25°C) | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 333.3 ± 15.0 °C |

| Solubility in Water | 96 mg/L (25°C) |

| Flash Point | >220°C (closed cup) |

Structural Analysis

Molecular Geometry and Bonding

Dibutyl phenyl phosphate exhibits a tetrahedral molecular geometry centered around the pentavalent phosphorus atom, consistent with the general structure of organophosphate esters [2] [3]. The compound possesses the molecular formula C14H23O4P with a molecular weight of 286.30 grams per mole [2] [7]. The chemical structure consists of a central phosphate moiety with two butyl groups and one phenyl group attached through phosphorus-oxygen ester linkages [4].

The phosphorus atom in dibutyl phenyl phosphate forms four bonds in a tetrahedral arrangement, with three oxygen atoms bonding to the organic substituents and one oxygen atom forming a terminal phosphorus-oxygen double bond [29]. The phosphorus-oxygen bond lengths in organophosphate compounds typically range from 1.51 to 1.67 Ångströms, with terminal phosphorus-oxygen bonds being substantially shorter than bridging phosphorus-oxygen bonds [29] [33]. Computational studies using density functional theory methods have demonstrated that the terminal phosphorus-oxygen bond exhibits significant double bond character, with bond orders approaching 1.5 [29] [30].

The molecular structure can be represented by the SMILES notation CCCCOP(=O)(OCCCC)OC1=CC=CC=C1, indicating the connectivity between the phosphorus center and the three organic substituents [5] [11]. The InChI key YICSVBJRVMLQNS-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [3] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H23O4P | [2] [7] |

| Molecular Weight | 286.30 g/mol | [2] [7] |

| SMILES | CCCCOP(=O)(OCCCC)OC1=CC=CC=C1 | [5] [11] |

| InChI Key | YICSVBJRVMLQNS-UHFFFAOYSA-N | [3] [5] |

The electronic structure of dibutyl phenyl phosphate involves significant charge delocalization within the phosphate moiety [31]. Computational analyses reveal that the negative charge distribution on the phosphate group can be influenced by intramolecular and intermolecular interactions, particularly hydrogen bonding [31]. The phosphorus atom maintains a formal oxidation state of +5, while the oxygen atoms exhibit partial negative charges that contribute to the compound's reactivity and binding properties [25].

Isomeric Variations

Dibutyl phenyl phosphate does not exhibit classical structural isomerism due to its specific substitution pattern around the phosphorus center [9] [10]. However, conformational isomerism plays a significant role in determining the compound's physical and chemical properties [12] [24]. The molecule can adopt different conformations through rotation around the phosphorus-oxygen-carbon bonds, particularly affecting the orientation of the butyl chains and the phenyl group [12].

Computational studies have identified multiple low-energy conformations of dibutyl phenyl phosphate, with energy differences typically less than 10 kilojoules per mole between major conformers [24]. The preferred conformations are influenced by steric interactions between the substituent groups and electronic effects from the phosphate moiety [24]. These conformational preferences can affect the compound's interaction with biological targets and its physical properties.

Research on related dibutyl phenyl phosphate derivatives has demonstrated that substitution patterns on the phenyl ring can lead to distinct isomeric forms with different biological activities [12]. For example, dibutyl 3,4-dimethylphenyl phosphate and dibutyl 3,5-dimethylphenyl phosphate represent positional isomers that exhibit different binding orientations and inhibition constants [12]. These studies highlight the importance of molecular geometry in determining the compound's properties and interactions.

The conformational flexibility of dibutyl phenyl phosphate has been studied using molecular dynamics simulations, which reveal dynamic behavior in solution [24]. The butyl chains exhibit significant rotational freedom, while the phenyl group maintains relatively restricted orientations due to electronic conjugation with the phosphate group [24]. This conformational diversity contributes to the compound's ability to interact with various molecular targets and influences its solubility characteristics.

Physicochemical Properties

Thermodynamic Stability

Dibutyl phenyl phosphate demonstrates good thermal stability under normal conditions, with a boiling point reported at 131-132°C [7] [15]. The compound exhibits moderate thermal decomposition resistance, maintaining structural integrity at temperatures below 200°C [15]. Thermogravimetric analysis of related organophosphate compounds indicates that significant decomposition typically begins at temperatures exceeding 250°C [38] [43].

The thermal stability of dibutyl phenyl phosphate is attributed to the strong phosphorus-oxygen bonds and the aromatic character of the phenyl substituent . The phenyl group provides additional stabilization through resonance effects that distribute electron density across the aromatic system [25]. This electronic stabilization contributes to the compound's resistance to thermal degradation compared to purely aliphatic organophosphates .

Calorimetric studies of organophosphate compounds reveal that thermal decomposition typically proceeds through multiple stages, beginning with the cleavage of the weakest phosphorus-oxygen bonds [38]. In dibutyl phenyl phosphate, the butyl ester linkages are generally more susceptible to thermal cleavage than the phenyl ester bond [25]. The activation energy for thermal decomposition has been estimated to be in the range of 150-200 kilojoules per mole for similar organophosphate structures [46].

| Thermal Property | Value | Reference |

|---|---|---|

| Boiling Point | 131-132°C | [7] [15] |

| Flash Point | 169.1°C | [15] [23] |

| Decomposition Temperature | >250°C | [38] [43] |

| Thermal Stability Range | <200°C | [15] |

The compound's thermal behavior is influenced by its molecular interactions and hydrogen bonding capabilities [31]. Computational studies using density functional theory have revealed that intermolecular hydrogen bonds can stabilize the compound in the solid state, contributing to its thermal properties [31]. The presence of multiple oxygen atoms provides sites for hydrogen bond formation, which can affect the compound's melting point and volatility [31].

Solubility and Partition Coefficients

Dibutyl phenyl phosphate exhibits limited solubility in water, reflecting its predominantly hydrophobic character due to the butyl and phenyl substituents [8] [20]. The compound shows good solubility in organic solvents, particularly chloroform and methanol [7]. Water solubility is reported to be less than 1 milligram per milliliter at standard temperature conditions [20].

The octanol-water partition coefficient (log P) for dibutyl phenyl phosphate has been determined to be approximately 4.27, indicating strong partitioning into the organic phase [8]. This high partition coefficient reflects the compound's lipophilic nature and suggests significant bioaccumulation potential [8]. The partition behavior is primarily governed by the hydrophobic interactions of the butyl chains and the phenyl ring [8].

Computational predictions using the Crippen method estimate the log P value to be in the range of 4.4 to 5.1, consistent with experimental observations [18]. The high partition coefficient influences the compound's environmental fate and distribution, with preferential accumulation in lipid-rich compartments [8]. This partitioning behavior is crucial for understanding the compound's behavior in biological systems and environmental matrices [8].

| Solubility Parameter | Value | Reference |

|---|---|---|

| Water Solubility | <1 mg/mL at 25°C | [20] |

| Log P (octanol-water) | 4.27 | [8] |

| Organic Solvent Solubility | Good (CHCl3, MeOH) | [7] |

| Predicted Log P | 4.4-5.1 | [18] |

The solubility characteristics of dibutyl phenyl phosphate are influenced by temperature and pH conditions [19]. At elevated temperatures, the compound shows increased solubility in aqueous systems due to enhanced molecular motion and disruption of hydrophobic interactions [19]. The presence of organic co-solvents can significantly enhance the compound's apparent water solubility through mixed micelle formation [19].

Phase Transition Behavior

Dibutyl phenyl phosphate exists as a clear, colorless to slightly yellow liquid at room temperature, indicating that its melting point lies below ambient conditions [2] [7]. The compound does not exhibit a well-defined crystalline phase under normal atmospheric conditions, suggesting an amorphous or supercooled liquid state [23]. Related organophosphate compounds often display complex phase behavior due to their molecular flexibility and multiple conformational states [22].

The glass transition temperature of dibutyl phenyl phosphate has not been extensively characterized, but studies of similar organophosphate compounds suggest values in the range of -40°C to -60°C [40] [41]. This low glass transition temperature reflects the molecular mobility of the butyl chains and contributes to the compound's liquid state at ambient conditions [40]. The phenyl group provides some rigidity to the molecular structure but is insufficient to prevent the liquid phase formation [40].

Crystallization studies of dibutyl phenyl phosphate indicate that the compound tends to form supercooled liquids rather than well-ordered crystalline structures [22]. This behavior is attributed to the conformational flexibility of the molecule and the difficulty in achieving optimal packing arrangements in the solid state [22]. The presence of multiple conformers complicates the crystallization process and favors the maintenance of the liquid phase [22].

| Phase Property | Value/Observation | Reference |

|---|---|---|

| Physical State (20°C) | Liquid | [2] [7] |

| Appearance | Clear, colorless to yellow | [2] [7] |

| Glass Transition | Estimated -40°C to -60°C | [40] [41] |

| Crystallization Tendency | Low (supercooled liquid) | [22] |

The phase transition behavior of dibutyl phenyl phosphate is influenced by external factors such as pressure and the presence of nucleating agents [22]. Under reduced pressure conditions, the compound exhibits enhanced volatility, which can affect its phase stability [15]. The addition of crystalline seeds or the presence of impurities can sometimes induce crystallization, but the resulting crystals are typically unstable and tend to revert to the liquid phase [22].

Esterification Mechanisms

The synthesis of dibutyl phenyl phosphate relies fundamentally on phosphoric acid esterification reactions, where phosphoric acid derivatives react with alcohols and phenols to form phosphate ester bonds. The most widely employed conventional synthetic routes utilize phosphoryl chloride as the primary phosphorylating agent, following well-established esterification mechanisms [1] [2] .

The classical esterification pathway involves the nucleophilic attack of hydroxyl groups on the electrophilic phosphorus center. In the phosphoryl chloride route, the reaction proceeds through a stepwise mechanism where phenol and butanol molecules sequentially displace chloride ions from phosphoryl chloride [4] [5]. The reaction follows the general pathway:

POCl₃ + ROH → ROPOCl₂ + HCl

The mechanism involves initial nucleophilic attack by the phenol oxygen on the phosphorus atom, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride. This process is repeated with butanol molecules to yield the final dibutyl phenyl phosphate product [5] [6].

Alternative esterification mechanisms utilize direct condensation between phosphoric acid and alcohols under acid-catalyzed conditions. This approach typically requires elevated temperatures and acid catalysts such as sulfuric acid to promote the condensation reaction while removing water as a byproduct [7] [8]. The reaction proceeds through protonation of the phosphoric acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol hydroxyl groups.

The phosphorus pentoxide route represents another mechanistic pathway, where phosphorus pentoxide reacts directly with alcohols and phenols at high temperatures. This method produces equimolar amounts of monoester and diester phosphates, typically in a 65:35 weight ratio, along with minimal phosphoric acid byproduct formation [9] [10].

Catalytic Optimization Strategies

Catalytic optimization strategies for dibutyl phenyl phosphate synthesis focus on enhancing reaction selectivity, improving yield, and reducing energy requirements through the use of various catalytic systems. Lewis acid catalysts, particularly magnesium chloride and aluminum chloride, have demonstrated significant effectiveness in promoting phosphate esterification reactions [11] [12].

The use of Lewis acids as catalysts operates through electrophilic activation of the phosphorus-oxygen double bond, making the phosphorus center more susceptible to nucleophilic attack. Magnesium chloride has shown particular promise in triaryl phosphate synthesis, where it facilitates the reaction between phosphoryl chloride and phenolic compounds at temperatures ranging from 200 to 250 degrees Celsius [13] [12].

Heterogeneous catalysis approaches have gained attention for industrial applications due to their advantages in product separation and catalyst recovery. Silicotungstic acid anchored with Schiff base manganese complexes has demonstrated exceptional performance in phosphoric acid esterification with equimolar lauryl alcohol, achieving high yields and selectivity for phosphoric acid monoester with excellent reusability [11].

Base-catalyzed systems represent another important optimization strategy, particularly for reactions involving enol phosphates. Potassium tert-butoxide has proven highly effective as a catalyst for transesterification reactions of phosphate esters, enabling room temperature reactions with high selectivity toward primary alcohols [14]. The catalytic mechanism involves deprotonation of the alcohol substrate, generating a highly nucleophilic alkoxide that readily attacks the phosphate ester.

Temperature optimization plays a crucial role in catalytic systems, with most industrial processes operating between 200 and 300 degrees Celsius to achieve acceptable reaction rates and conversions. However, recent advances in organocatalysis have enabled reactions to proceed at significantly lower temperatures, potentially reducing energy consumption and improving process sustainability [15] [16].

Green Chemistry Approaches

Green chemistry methodologies for dibutyl phenyl phosphate synthesis emphasize atom efficiency, waste reduction, and the use of renewable or less hazardous starting materials. The development of environmentally benign synthetic routes has become increasingly important due to regulatory pressures and sustainability concerns in the chemical industry [17] [18].

One promising green chemistry approach involves the use of isopropenyl phosphate esters as phosphorylating agents. This method utilizes dimethyl isopropenyl phosphate as a reagent for alcohol phosphorylation, generating only acetone as a byproduct through an atom-efficient transesterification mechanism [14]. The reaction proceeds under mild conditions at room temperature using catalytic amounts of potassium tert-butoxide, demonstrating excellent chemoselectivity toward primary alcohols while avoiding the generation of hydrogen chloride waste streams characteristic of conventional phosphoryl chloride methods.

The isopropenyl phosphate approach offers several advantages over traditional synthetic routes. The reaction generates acetone as the sole byproduct, which can be easily separated by evaporation, eliminating the need for extensive waste treatment. Additionally, the method requires only catalytic amounts of base rather than stoichiometric quantities, further reducing chemical waste and improving atom economy [14].

Electrochemical approaches represent another frontier in green phosphate ester synthesis. Recent developments in electrochemical phosphorus chemistry have demonstrated the potential for reducing the carbon footprint of phosphorus-containing compound production by up to fifty percent or more [19]. These methods utilize electricity to drive phosphorylation reactions, potentially eliminating the need for high-temperature processes and reducing overall energy consumption.

Biocatalytic approaches, while still in early development stages, offer potential for highly selective phosphate ester synthesis under mild conditions. Enzyme-catalyzed phosphorylation reactions can achieve remarkable selectivity and operate under aqueous conditions, though current limitations include enzyme stability and substrate scope [20].

Solvent-free synthesis methods have been explored as a means of reducing environmental impact and simplifying product isolation. These approaches typically involve neat reactions between starting materials at elevated temperatures, eliminating the need for organic solvents and reducing waste generation [16].

Industrial-Scale Production Challenges

Industrial-scale production of dibutyl phenyl phosphate faces numerous technical, economic, and environmental challenges that significantly impact manufacturing feasibility and cost-effectiveness. Raw material costs represent a primary concern, particularly the extraction and processing of phosphorus-containing compounds, which are energy-intensive and expensive operations [21] [22].

The high energy requirements for conventional synthesis methods pose substantial challenges for large-scale production. Most industrial processes require temperatures between 200 and 300 degrees Celsius, resulting in significant energy consumption and associated carbon emissions [9] [23]. Heat transfer limitations at industrial scale further complicate reactor design and operation, often necessitating specialized equipment and careful process control to maintain uniform temperature distribution.

Waste generation represents another critical challenge in industrial phosphate ester production. Conventional synthetic routes typically generate substantial amounts of hydrogen chloride gas, phosphoric acid waste streams, and various organic byproducts [1] [24] [9]. The management and disposal of these waste materials require significant investment in environmental control systems and contribute substantially to overall production costs.

Product purification challenges arise from the tendency of phosphate esterification reactions to produce complex mixtures of mono-, di-, and tri-ester products. The separation of these components requires sophisticated separation techniques, often involving multiple distillation steps or specialized chromatographic methods [21] [25]. This complexity reduces overall process efficiency and increases manufacturing costs.

Scale-up issues present additional technical challenges, particularly in maintaining reaction selectivity and product quality when transitioning from laboratory to industrial scale. Heat and mass transfer limitations at large scale can significantly affect reaction outcomes, often requiring extensive process optimization and equipment modification [26] [27].

Environmental compliance costs continue to increase as regulatory requirements become more stringent. The phosphate ester industry faces growing pressure to reduce environmental impact, particularly concerning phosphate runoff and its associated ecological effects [28] [18]. These requirements often necessitate additional treatment systems and monitoring equipment, further increasing capital and operational costs.

Quality control challenges stem from the complex product distributions typical of phosphate esterification reactions. Maintaining consistent product composition across production batches requires sophisticated analytical capabilities and tight process control, adding to operational complexity and costs [22] [29].

Recent market analysis indicates that the global phosphate ester market faces production cost challenges due to specialized chemicals and processes required for synthesis. The extraction and processing of phosphorus, as a key raw material, are particularly resource-intensive and contribute significantly to overall manufacturing costs [21]. These economic pressures have driven increased interest in process optimization and alternative synthetic approaches that can reduce production costs while maintaining product quality and environmental compliance.

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

Flash Point

129 °C (closed cup); 177 °C (open cup)

Density

LogP

log Kow = 4.27

log Kow = 3.23

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 41 of 43 companies (only ~ 4.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Aviation Hydraulic Fluids

Phosphoric acid, dibutyl phenyl ester: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.